2-[(2-Methoxyphenyl)amino]acetohydrazide
Overview
Description
2-[(2-Methoxyphenyl)amino]acetohydrazide is an organic compound with the molecular formula C₉H₁₃N₃O₂. It is known for its potential applications in various fields, including medicinal chemistry and material science. The compound features a methoxyphenyl group attached to an aminoacetohydrazide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)amino]acetohydrazide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form 2-(2-methoxyphenyl)acetamide. This intermediate is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(2-Methoxyphenyl)amino]acetohydrazide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has potential as a precursor for the synthesis of pharmaceutical agents, particularly those with anti-inflammatory or anti-cancer properties.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules make it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)acetohydrazide
- 2-(2-Methoxyphenyl)acetamide
- 4-Methoxyphenylhydrazine
Uniqueness
2-[(2-Methoxyphenyl)amino]acetohydrazide is unique due to its specific combination of a methoxyphenyl group and an aminoacetohydrazide moiety. This structure imparts distinct chemical properties, such as reactivity and binding affinity, which differentiate it from similar compounds.
Properties
IUPAC Name |
2-(2-methoxyanilino)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-5-3-2-4-7(8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERMOGKUCTZFCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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